molecular formula C18H22N2O2 B6904144 N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-propan-2-ylpyrrole-2-carboxamide

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-propan-2-ylpyrrole-2-carboxamide

Cat. No.: B6904144
M. Wt: 298.4 g/mol
InChI Key: CDDRFQOMCCATSB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-propan-2-ylpyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-propan-2-ylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)20-10-5-8-16(20)18(21)19-15-9-11-22-17-13(3)6-4-7-14(15)17/h4-8,10,12,15H,9,11H2,1-3H3,(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDRFQOMCCATSB-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)NC(=O)C3=CC=CN3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@H](CCO2)NC(=O)C3=CC=CN3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-propan-2-ylpyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . This method avoids the use of organic co-solvents and promotes high chemical purity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The process involves the use of recyclable catalysts and green methodologies to minimize environmental impact and enhance yield . The reaction is typically carried out in aqueous media to reduce reaction time and byproduct formation.

Chemical Reactions Analysis

Types of Reactions

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-propan-2-ylpyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-propan-2-ylpyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-propan-2-ylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1-propan-2-ylpyrrole-2-carboxamide is unique due to its specific combination of a chromene ring and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.